Hydrolysed ertapenem

描述

Synthesis Analysis

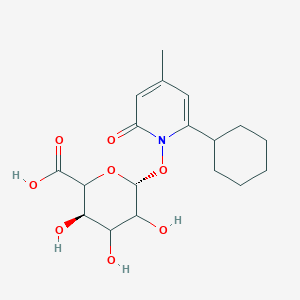

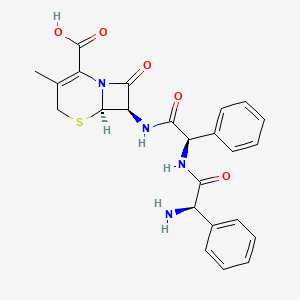

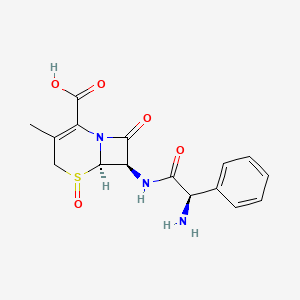

The synthesis of prodrugs of ertapenem has been studied to improve its oral absorption. Many of the prodrugs prepared for evaluation are rapidly hydrolyzed in rat plasma. Only bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug was rapidly hydrolyzed in most of the plasmas including rat, human, dog, and monkey .Molecular Structure Analysis

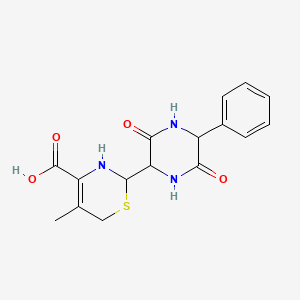

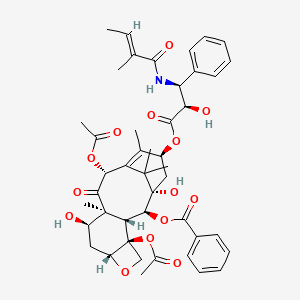

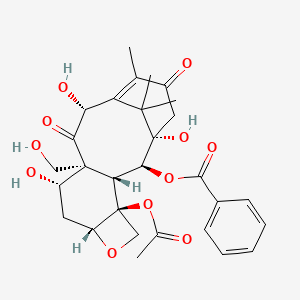

The molecular structure of ertapenem and its prodrugs has been analyzed in various studies. The prodrugs of ertapenem are designed to be less polar, thereby improving their absorption in the body .Chemical Reactions Analysis

The chemical reaction involved in the hydrolysis of ertapenem involves the action of carbapenemases. These enzymes hydrolyze the β-lactam ring of ertapenem, leading to the formation of a specific metabolite with an 18 Da increase in m/z within 1 hour .科学研究应用

Pharmacokinetics and Clinical Applications : Ertapenem is effective in treating complicated infections of skin and skin structures, intra-abdominal infections, community-acquired pneumonia, acute pelvic infections, and complicated urinary tract infections. It is recommended for adults regardless of gender, age, weight, or liver disease, though dose adjustments are necessary for patients with advanced renal insufficiency. Notably, Ertapenem does not significantly interact with P-glycoprotein or cytochrome P450 enzymes, reducing the likelihood of drug interactions (Nix, Majumdar, & Dinubile, 2004).

Antibacterial and Pharmacological Properties : Ertapenem's molecular structure is modified to focus its antibacterial spectrum on key community-acquired aerobic and anaerobic pathogens, and its extended half-life allows for once-a-day dosing. Its unique structure, including a trans-1-hydroxyethyl group and a 1beta-methyl substituent, enhances its efficacy against beta-lactamase-producing organisms and reduces hydrolysis by dehydropeptidase (DHP)-1 (Hammond, 2004).

Animal Model Studies : Research involving sheep with experimentally induced urinary tract infection has provided insights into the pharmacokinetics of Ertapenem in animal models, contributing to our understanding of its therapeutic strategies and potential combinations with other antimicrobials or immune modulators for urinary tract infections (Smith et al., 2019).

Plasma Protein Binding : A study elucidated the plasma protein binding proteome of Ertapenem, identifying key proteins responsible for sequestering its antibacterial activity in plasma. This research has implications for antibiotic drug design and personalized dosing strategies (Baker et al., 2016).

Pharmacokinetics in Specific Populations : Studies on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections have provided valuable data on its serum and urine profiles, informing appropriate dosing to overcome bacterial resistance (Zhou et al., 2014).

Outpatient Parenteral Antimicrobial Therapy : Ertapenem's once-daily dosing regimen makes it a viable option for outpatient parenteral antimicrobial therapy (OPAT), particularly for treating complicated infections where a single antibiotic is preferable (Tice, 2004).

Design and Synthesis of Prodrugs : Research on the design, synthesis, and bioconversion of Ertapenem prodrugs has explored ways to enhance oral absorption and pharmacokinetic profiles, offering new possibilities for administration routes (Singh et al., 2014).

未来方向

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development. There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . Furthermore, there is great interest in the development of rapid assays to identify resistant bacteria .

属性

IUPAC Name |

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXYCKWMWUYCV-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ertapenem Ring Open Impurity | |

CAS RN |

357154-27-9 | |

| Record name | Ertapenem, (beta-lactam ring-opened)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)